molecular formula C10H5Cl3F3N B3041036 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile CAS No. 258518-45-5

2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B3041036
CAS No.: 258518-45-5
M. Wt: 302.5 g/mol
InChI Key: SNWKIBZOADQKKI-UHFFFAOYSA-N
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Description

2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile is a halogenated aromatic compound featuring a propanenitrile backbone substituted with chlorine atoms and a trifluoromethylphenyl group. Its molecular structure includes:

  • A propanenitrile core (CH₂CHCl–CN) with a chlorine atom at the β-position.
  • A 2,6-dichloro-4-(trifluoromethyl)phenyl group attached to the α-carbon of the propanenitrile chain.

Properties

IUPAC Name

2-chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3F3N/c11-6(4-17)3-7-8(12)1-5(2-9(7)13)10(14,15)16/h1-2,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWKIBZOADQKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(C#N)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:

  • Halogenation: The starting material, 2,6-dichloro-4-(trifluoromethyl)benzene, undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Nitrile Formation: The halogenated compound is then subjected to a nitrile-forming reaction, often using reagents such as cyanide salts or ammonia derivatives.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in various chemical processes. Biology: It serves as a building block for the development of bioactive molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their pharmacological properties, such as antimicrobial and anticancer activities. Industry: It is utilized in the production of agrochemicals, where its fluorinated structure imparts desirable properties such as increased stability and efficacy.

Mechanism of Action

The mechanism by which 2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile)

Fipronil shares the 2,6-dichloro-4-(trifluoromethyl)phenyl substituent with the target compound but differs in its core structure:

  • Core : Pyrazole ring vs. propanenitrile chain.
  • Functional Groups: Fipronil includes a sulfinyl group (–SO–) and an amino group (–NH₂), enhancing its polarity compared to the nitrile-dominated hydrophobicity of the target compound.
  • Physicochemical Properties : Fipronil exhibits polymorphism, which influences its formulation efficacy and thermal behavior (melting point range: 195–230°C) .
Key Differences:
Property 2-Chloro-3-[...]propanenitrile Fipronil
Core Structure Propanenitrile Pyrazole
Polar Groups Nitrile (–CN) Sulfinyl (–SO–), amino (–NH₂)
Thermal Stability Likely high (inferred) Polymorphic (195–230°C)

Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

Pyridalyl is another halogenated aromatic compound but features ether linkages and a pyridyl group, differing significantly from the nitrile-based target compound:

  • Core : Ether-linked phenyl and pyridyl groups vs. propanenitrile chain.
  • Substituents : Pyridalyl includes a dichloroallyloxy group and lacks nitrile functionality.
  • Molecular Weight : 491.12 g/mol (higher than the target compound’s inferred weight of ~350–400 g/mol) .
Key Differences:
Property 2-Chloro-3-[...]propanenitrile Pyridalyl
Functional Groups Nitrile (–CN) Ether (–O–), pyridyl
Molecular Weight ~350–400 g/mol (estimated) 491.12 g/mol
Bioactivity Unclassified (inferred) Insecticide (classified)

General Trends in Halogenated Aromatic Compounds

  • Lipophilicity : Chlorine and trifluoromethyl groups enhance lipid solubility, favoring membrane permeability in agrochemical applications .
  • Thermal Stability : Halogenation typically increases melting points and decomposition temperatures, though polymorphism (as in fipronil) can complicate formulation .
  • Analytical Techniques : Tools like SHELXL and SHELXT are critical for resolving crystal structures of such complex molecules .

Research Implications and Gaps

While the target compound’s exact properties remain underexplored in the provided evidence, structural analogs suggest:

  • Potential Applications: Insecticidal or herbicidal activity due to halogenated aromatic motifs.
  • Research Needs : Direct studies on its polymorphism, solubility, and thermal behavior are required to validate inferred properties.

Biological Activity

2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile is a fluorinated organic compound notable for its structural complexity and potential biological applications. The compound is characterized by its chlorine and trifluoromethyl substituents, which enhance its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H5Cl3F3N
  • Molecular Weight : 302.51 g/mol
  • CAS Number : 258518-45-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate enzyme activity and receptor signaling pathways, leading to therapeutic effects. The presence of halogen atoms likely enhances lipophilicity and bioavailability, contributing to its effectiveness in biological applications.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. The presence of chlorine and trifluoromethyl groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may inhibit specific kinases or other enzymes involved in critical cellular pathways, potentially leading to therapeutic applications in cancer or inflammatory diseases.
  • Neuroprotective Effects : Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties by modulating pathways associated with neuroinflammation and oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Investigated the synthesis and crystal structure revealing insights into the molecular interactions that enhance biological activity.
Evaluated the inhibitory effects on GSK-3β, demonstrating significant potency with minimal cytotoxicity.
Explored the activation mechanisms of NLRP3 inflammasome in neurodegenerative diseases, suggesting potential therapeutic roles for related compounds.

Notable Research Insights

  • Synthesis and Structure : A study detailed the synthesis process involving halogenation and nitrile formation, which is crucial for understanding how structural modifications can influence biological activity .
  • Enzyme Inhibition : Another study highlighted that derivatives of similar structures exhibited promising inhibitory potency against GSK-3β, a target implicated in various diseases including Alzheimer's .
  • Neuroinflammation : Research on neuroinflammatory pathways indicated that compounds with similar structural motifs could mitigate inflammation associated with neurodegenerative conditions .

Q & A

Q. Methodological Answer :

  • Hydrolysis : Under alkaline conditions (pH >9), the nitrile group may hydrolyze to carboxylic acid. Use LC-QTOF-MS to detect intermediates like 2-chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanoic acid .
  • Photolysis : Expose to UV light (λ=254 nm) in aqueous acetonitrile. Identify radicals via EPR spectroscopy and quantify degradation rates using HPLC .
  • Microbial Degradation : Screen soil microbes (e.g., Pseudomonas spp.) for nitrilase activity. Use ¹⁹F NMR to track defluorination .

Q. Methodological Answer :

  • Dose-Response Studies : Test against Drosophila melanogaster (target) and Apis mellifera (non-target) using OECD Guidelines 213 (oral toxicity) and 237 (larval development).
  • Mode of Action : Compare GABA receptor binding affinity vs. off-target effects via patch-clamp electrophysiology .
  • Statistical Analysis : Apply ANOVA to differentiate significant activity thresholds (p<0.01) and use principal component analysis (PCA) to isolate structural determinants of toxicity .

Basic: What solvent systems are optimal for recrystallization to achieve high purity?

Q. Methodological Answer :

  • Binary Solvents : Use hexane/acetone (7:3 v/v) for slow crystallization at 4°C.
  • Crystallization Additives : Add 1% ethyl acetate to improve crystal lattice formation.
  • Purity Validation : Confirm via melting point (mp 98–100°C) and HPLC (>99% purity, C18 column, acetonitrile/water) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to insect GABA receptors (PDB: 4COF). Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds with residues like Ala302 and Phe315 .
  • QSAR Models : Develop regression models linking Cl/F substituent patterns to LD₅₀ values (R² >0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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